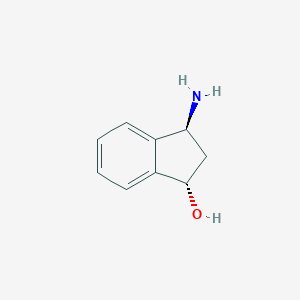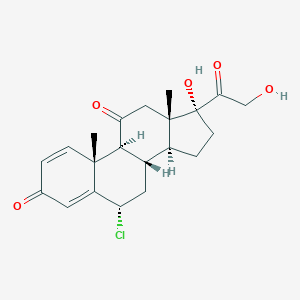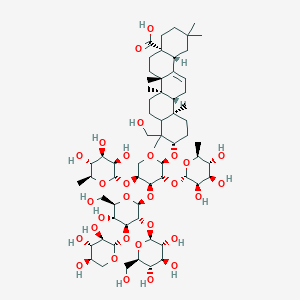
Dipsacus saponin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Genetic and Biochemical Analysis :
- Dipsacus asperoides, which contains Dipsacus saponin C, has been studied for its genetic and biochemical properties. Transcriptome analysis revealed genes involved in triterpenoid saponin biosynthesis, providing insights into the metabolic pathways of this species (Wang et al., 2016).
Triterpenoid Saponin Biosynthesis :
- Research on Dipsacus asperoides has identified key genes involved in the biosynthesis of triterpenoid saponins, which are the main pharmacologically active compounds in this plant. This study combined transcriptome and proteome analyses to understand the biosynthesis pathways (Pan et al., 2023).
Pharmacological Effects and Clinical Applications :
- Triterpenoid saponins in Dipsacus asper have been shown to have effects like anti-osteoporosis function and increasing bone density. This paper reviewed the chemical composition, extraction technology, and clinical applications, providing a reference for further studies (Wang Yun-hu, 2015).
Biological Activities and Extraction Processes :
- A systematic review highlighted the biological research, chemical constituents, biological activities, and extraction processes of Dipsacus asperoides. The main components like saponins and alkaloids have functions such as enhancing immune function and resisting oxidation (Li et al., 2010).
Endophytic Fungi and Saponin Production :
- The study of endophytic fungi in Dipsacus asperoides roots showed a positive correlation between the number of endophytic fungi and the level of Dipsacus saponin VI. This suggests the potential of using endophytic fungi for sustainable production of bioactive compounds (Gong et al., 2019).
Safety And Hazards
Dipsacus saponin C has been found to have procoagulant and prothrombotic effects on human platelets . This suggests that it could potentially increase the risk of blood clotting disorders. Therefore, caution should be exercised when using products containing Dipsacus saponin C, especially in individuals with a history of blood clotting disorders .
Orientations Futures
The biosynthesis pathway of triterpenoid saponins in D. asperoides, including Dipsacus saponin C, has not been completely resolved . Future research could focus on elucidating this pathway, which could potentially lead to the development of methods for the biosynthetic production of these compounds . Additionally, further studies are needed to fully understand the pharmacological activities and potential therapeutic applications of Dipsacus saponin C .
Propriétés
Numéro CAS |
152406-43-4 |
|---|---|
Nom du produit |
Dipsacus saponin C |
Formule moléculaire |
C64H104O30 |
Poids moléculaire |
1353.5 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82)/t25-,26-,28+,29+,30+,31+,32-,33?,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44+,45+,46+,47+,48-,49-,50+,51+,52-,53-,54-,55-,56-,57-,60-,61?,62+,63+,64-/m0/s1 |
Clé InChI |
DZWAZSYNHVCJRX-CZMUHZJFSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O[C@H]7CC[C@@]8([C@H]9CC=C1[C@H]2CC(CC[C@@]2(CC[C@]1([C@@]9(CCC8C7(C)CO)C)C)C(=O)O)(C)C)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |
Synonymes |
dipsacus saponin C hederagenin-3-O-xylopyranosyl-1-4-glucopyranosyl-1-4-glucopyranosyl-1-3-(rhamnopyranosyl-1-4)-rhamnopyranosyl-1-2-arabinopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



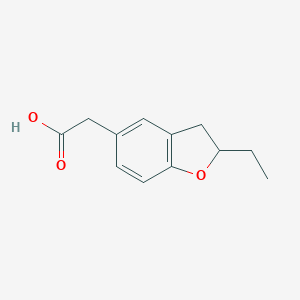
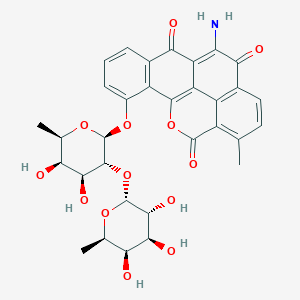
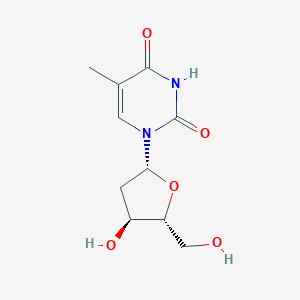
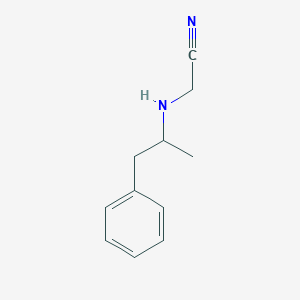
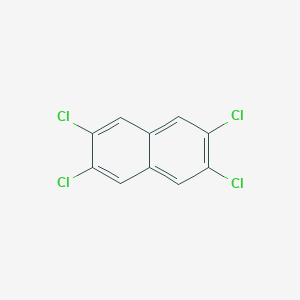
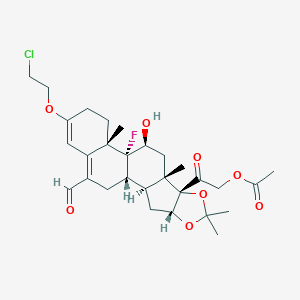
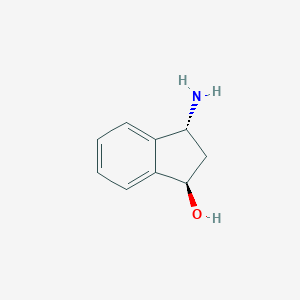
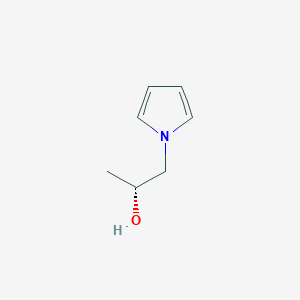
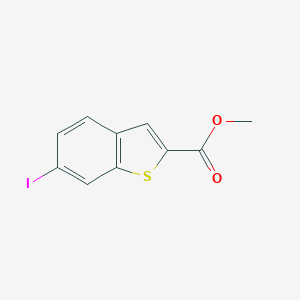
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
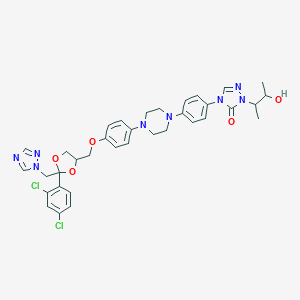
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
